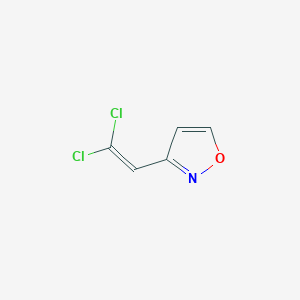

3-(2,2-Dichloroethenyl)-1,2-oxazole

Description

Structure

3D Structure

Properties

CAS No. |

132784-58-8 |

|---|---|

Molecular Formula |

C5H3Cl2NO |

Molecular Weight |

163.99 g/mol |

IUPAC Name |

3-(2,2-dichloroethenyl)-1,2-oxazole |

InChI |

InChI=1S/C5H3Cl2NO/c6-5(7)3-4-1-2-9-8-4/h1-3H |

InChI Key |

HVEDZFZKKNKCSM-UHFFFAOYSA-N |

SMILES |

C1=CON=C1C=C(Cl)Cl |

Canonical SMILES |

C1=CON=C1C=C(Cl)Cl |

Synonyms |

Isoxazole, 3-(2,2-dichloroethenyl)- (9CI) |

Origin of Product |

United States |

Synthetic Methodologies for 3 2,2 Dichloroethenyl 1,2 Oxazole and Structural Analogues

Strategies for the Formation of the 1,2-Oxazole Ring System

The 1,2-oxazole, or isoxazole (B147169), ring is a key structural motif in many biologically active compounds. Its synthesis has been the subject of extensive research, leading to the development of several reliable methods.

The [3+2] cycloaddition reaction between a nitrile oxide and an alkyne is a fundamental and widely used method for constructing the 1,2-oxazole ring. organic-chemistry.orgcas.cn This reaction is a type of Huisgen cycloaddition, which proceeds in a concerted, pericyclic manner. nrochemistry.com Nitrile oxides, which are 1,3-dipolar species, can be generated in situ from various precursors, such as aldoximes or hydroximoyl chlorides, to react with a dipolarophile, in this case, an alkyne, to yield a 3,5-disubstituted isoxazole with high regioselectivity. cas.cnwikipedia.org Alternatively, reaction with an alkene will produce an isoxazoline, which can be subsequently oxidized to the isoxazole.

For the synthesis of a 3-substituted 1,2-oxazole, a terminal alkyne is typically employed. The nitrile oxide itself can be generated from the corresponding aldoxime by oxidation with reagents like hypervalent iodine compounds. wikipedia.org The reaction is versatile and tolerates a wide range of functional groups on both the nitrile oxide and the alkyne. nih.govjk-sci.com

A plausible route to 3-(2,2-dichloroethenyl)-1,2-oxazole via this method would involve the cycloaddition of a nitrile oxide with a 1,1-dichloro-substituted alkyne. However, the stability and accessibility of such alkynes can be a limiting factor. An alternative is to use a precursor to the dichloroethenyl group on the alkyne.

| Dipole Precursor | Dipolarophile | Conditions | Product | Reference |

| Aldoxime | Terminal Alkyne | Hypervalent Iodine | 3,5-Disubstituted Isoxazole | wikipedia.org |

| Hydroximoyl Chloride | Terminal Alkyne | Base | 3,5-Disubstituted Isoxazole | rsc.org |

| Nitroalkane | Alkyne | Dehydrating Agent | 3,5-Disubstituted Isoxazole | alfa-chemistry.com |

The reaction of hydroxylamine (B1172632) with a 1,3-dicarbonyl compound or its synthetic equivalent is another classical and effective method for the formation of the 1,2-oxazole ring. nih.gov This approach involves the condensation of hydroxylamine with a molecule containing a three-carbon chain with electrophilic centers at the 1 and 3 positions. The regioselectivity of the cyclization depends on the differentiation of the two carbonyl groups.

While the Robinson-Gabriel synthesis, which involves the cyclodehydration of α-acylamino ketones, is a well-known method for the synthesis of 1,3-oxazoles, modifications of related precursors can lead to 1,2-oxazoles. pharmaguideline.com For instance, the reaction of β-enamino ketoesters with hydroxylamine hydrochloride can produce regioisomeric 1,2-oxazoles. nih.gov The reaction proceeds through the formation of an oxime, followed by intramolecular cyclization and dehydration. nih.gov

To apply this method for the synthesis of this compound, a 1,3-dicarbonyl precursor bearing a 2,2-dichloroethenyl group would be required. The synthesis of such a precursor could be challenging.

| Precursor | Reagent | Conditions | Product | Reference |

| 1,3-Diketone | Hydroxylamine | Acid or Base | Substituted Isoxazole | nih.gov |

| β-Enamino ketoester | Hydroxylamine HCl | Reflux | Regioisomeric 1,2-oxazoles | nih.gov |

| β-Nitroenone | Reductive Nef reaction | Mild | 3,5-Disubstituted isoxazole | alfa-chemistry.com |

Modern synthetic chemistry has seen the emergence of powerful catalytic methods for the construction of heterocyclic rings, including the 1,2-oxazole system. Palladium and copper catalysts have been particularly prominent in this area. These methods often offer milder reaction conditions, higher efficiency, and greater functional group tolerance compared to traditional methods.

Palladium-catalyzed cross-coupling reactions can be employed to construct the isoxazole ring or to functionalize a pre-existing isoxazole core. For instance, a four-component synthesis of biaryl-substituted isoxazoles has been developed using a sequential palladium-catalyzed Sonogashira coupling, cyclocondensation, and Suzuki coupling. organic-chemistry.org Copper catalysts are also widely used, particularly in cycloaddition reactions. Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a well-known "click chemistry" reaction, and similar copper-catalyzed conditions can be applied to the reaction of nitrile oxides with terminal alkynes to afford 3,5-disubstituted isoxazoles with excellent regioselectivity. organic-chemistry.org

| Catalyst | Reactants | Reaction Type | Product | Reference |

| Palladium(0) | Acid chloride, terminal alkyne, hydroxylamine, boronic acid | Four-component sequential catalysis | Biaryl-substituted isoxazole | organic-chemistry.org |

| Copper(I) | Nitrile oxide, terminal alkyne | Cycloaddition | 3,5-Disubstituted isoxazole | organic-chemistry.org |

| Copper Nanoparticles | Aldehyde, alkyne | One-pot cycloaddition | Substituted isoxazole | acs.org |

In recent years, there has been a significant shift towards more sustainable and environmentally friendly synthetic methods. Microwave-assisted organic synthesis (MAOS) and green chemistry principles have been successfully applied to the synthesis of 1,2-oxazoles. Microwave irradiation can dramatically reduce reaction times, increase yields, and in some cases, improve product purity by minimizing side reactions. rsc.orgorganic-chemistry.orgcommonorganicchemistry.com

Green chemistry approaches focus on the use of non-toxic solvents (such as water or ethanol), catalysts that can be recycled, and atom-economical reactions. acs.org The synthesis of isoxazoles in aqueous media under mild conditions has been reported, offering a greener alternative to traditional methods that often rely on volatile organic solvents. organic-chemistry.orgacs.org Ultrasound irradiation has also been employed as an energy source to promote the synthesis of isoxazoles, often leading to shorter reaction times and higher yields. acs.org

| Method | Reactants | Conditions | Advantages | Reference |

| Microwave-assisted | Acid chlorides, terminal alkynes, hydroximinoyl chlorides | One-pot, 30 minutes | Rapid, high yield, reduced byproducts | rsc.org |

| Microwave-assisted | Chalcones, hydroxylamine HCl | Sodium acetate | Reduced reaction time (6-10 min vs 6-8 h) | wikipedia.org |

| Ultrasound-assisted | Aldehydes, hydroxylamine HCl, dipolarophiles | KI/Oxone in water | Green solvent, efficient | acs.org |

| Aqueous Synthesis | Nitrile oxides, 1,3-dicarbonyls | Mild base, room temp | Environmentally friendly, fast | organic-chemistry.org |

Introduction of the 2,2-Dichloroethenyl Substituent

The introduction of the 2,2-dichloroethenyl group onto a heterocyclic scaffold is a key step in the synthesis of the target compound. This can be achieved either by incorporating the group into a precursor before ring formation or by functionalizing a pre-formed 1,2-oxazole ring.

A common and effective method for the synthesis of gem-dichloroalkenes from aldehydes is a variation of the Wittig reaction or the Appel reaction. acs.orgwikipedia.org The reaction of an aldehyde with triphenylphosphine and carbon tetrachloride or carbon tetrabromide can generate the corresponding dihaloalkene. rsc.orgalfa-chemistry.comwikipedia.org

Specifically, the reaction of an aldehyde with triphenylphosphine and carbon tetrachloride is a well-established method for dichloromethylenation. rsc.org This reaction likely proceeds through the formation of a dichloromethylenetriphenylphosphorane ylide, which then reacts with the aldehyde in a Wittig-type fashion. An improvement to this method involves the use of bromotrichloromethane in acetonitrile, which avoids the use of carbon tetrachloride as a solvent. acs.org

Therefore, a plausible and direct route to this compound would be the dichloromethylenation of 1,2-oxazole-3-carbaldehyde. The synthesis of this aldehyde precursor has been reported, for example, from the corresponding 3-methyl-1,2-benzisoxazole through bromination and subsequent oxidation, or via formylation of a lithiated isoxazole. nih.govresearchgate.net

| Precursor | Reagents | Reaction Type | Product | Reference |

| Aldehyde | PPh₃, CCl₄ | Dichloromethylenation (Wittig/Appel type) | gem-Dichloroalkene | acs.orgrsc.org |

| Aldehyde | PPh₃, CBr₄ | Dibromomethylenation (Corey-Fuchs) | gem-Dibromoalkene | alfa-chemistry.comwikipedia.org |

| Aldehyde | CHCl₃, DBU | Dichloromethylenation | gem-Dichloroalkene | acs.org |

| Benzyl Alcohol | PPh₃, CCl₄ | Appel Reaction | Benzyl Chloride | wikipedia.org |

Functionalization of the 1,2-Oxazole Core at Position 3 with Dichloroethenyl Moieties

Attaching a dichloroethenyl group to the C3 position of a pre-existing 1,2-oxazole ring is a challenging synthetic task. The C3 position of the 1,2-oxazole ring is susceptible to attack by strong nucleophiles, often leading to ring-opening reactions rather than simple substitution. Therefore, direct functionalization is often not a viable primary synthetic route.

Alternative strategies typically involve constructing the 1,2-oxazole ring with the desired C3 substituent already incorporated into one of the precursors. This approach circumvents the difficulties of post-synthesis modification. Common methods for oxazole (B20620) synthesis, such as the reaction of α-haloketones with primary amides or the Robinson-Gabriel synthesis involving the cyclization of α-acylamino ketones, could theoretically be adapted. pharmaguideline.com For the synthesis of this compound, this would necessitate starting materials that already contain the dichloroethenyl group, such as a 3,3-dichloro-2-oxopropanal derivative or a similar synthon. The primary challenge lies in the stability and accessibility of these specialized starting materials.

Investigation of Phosphonium Ylides with Dichloroethenyl Chains as Key Intermediates

A more specialized and effective approach involves the use of phosphonium ylides as key intermediates. semanticscholar.orgwikipedia.org This methodology builds the heterocyclic ring from acyclic precursors that contain the necessary functional groups, including the dichloroethenyl chain. The synthesis begins with the preparation of 1-acylamino-2,2-dichloroethenyl triphenylphosphonium salts. semanticscholar.org These salts are synthesized from N-(1,2,2,2-tetrachloroethyl)amides, which react with triphenylphosphine in an SN2-type mechanism to displace a chloride ion and form the stable phosphonium salt. semanticscholar.orglibretexts.org

These phosphonium salts serve as the direct precursors to the corresponding phosphonium ylides. semanticscholar.org Treatment of the salt with a suitable base deprotonates the nitrogen atom, leading to the formation of a stabilized phosphonium ylide of the oxazoline-5-one moiety. These ylides are unique reagents that can undergo intramolecular cyclization to form the 1,2-oxazole ring, incorporating the dichloroethenyl group at the desired C3 position. The structure of the acyl group in the starting material ultimately determines the substituent at the C5 position of the resulting oxazole.

Research has detailed the synthesis of various phosphonium salt precursors, demonstrating the versatility of this approach.

Table 1: Synthesis of 1-Acylamino-2,2-dichloroethenyl Triphenylphosphonium Chloride Precursors

| Precursor (N-(1,2,2,2-tetrachloroethyl)amide) | Resulting Phosphonium Salt | Yield (%) | Melting Point (°C) |

|---|---|---|---|

| N-(1,2,2,2-Tetrachloroethyl)acetamide | (1-Acetamido-2,2-dichloroethenyl)triphenylphosphonium chloride | 91 | 219-220 |

| 2-Phenyl-N-(1,2,2,2-tetrachloroethyl)acetamide | [2,2-Dichloro-1-(2-phenylacetamido)ethenyl]triphenylphosphonium chloride | 87 | 205-207 |

| 2-Chloro-N-(1,2,2,2-tetrachloroethyl)benzamide | {2,2-Dichloro-1-[(2-chlorophenyl)formamido]ethenyl}triphenylphosphonium chloride | 89 | 192-195 |

Data sourced from studies on phosphonium ylides derived from oxazoles. semanticscholar.org

The subsequent intramolecular Wittig-type reaction or cyclization of the ylide intermediate is the key step in forming the 1,2-oxazole ring, locking the dichloroethenyl moiety into the C3 position.

Chemo- and Regioselectivity Considerations in this compound Synthesis

The synthesis of this compound requires precise control over both chemoselectivity and regioselectivity to ensure the desired product is formed preferentially over potential isomers or byproducts. mdpi.comurfu.ru

Chemoselectivity refers to the selective reaction of one functional group in the presence of others. In the context of the phosphonium ylide route, the dichloroethenyl group is relatively stable but could potentially undergo side reactions under harsh conditions. The key is to ensure that the cyclization to form the oxazole ring occurs without affecting the dichloroalkene moiety. The choice of a mild base and controlled reaction temperatures is crucial to prevent undesired elimination or substitution reactions at the dichloroethenyl group.

Regioselectivity concerns the specific orientation of bond formation. During the cyclization of the ylide intermediate, the formation of the 1,2-oxazole ring must be favored over other potential isomers, such as a 1,3-oxazole. The inherent reactivity of the atoms within the phosphonium ylide intermediate typically directs the cyclization to form the thermodynamically more stable 1,2-oxazole isomer. The precise mechanism ensures that the nitrogen atom attacks the appropriate carbon to form the five-membered ring with the oxygen and nitrogen atoms in the 1 and 2 positions, respectively. nih.gov The structure of the acyclic precursor is designed to pre-organize the reactive centers, thus leading to a high degree of regiocontrol in the final ring-forming step.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Optimizing reaction conditions is critical for maximizing the yield of this compound while minimizing the formation of impurities. Key parameters that are typically adjusted include the choice of solvent, base, reaction temperature, and reaction time. scielo.br

Solvent: The polarity and aprotic/protic nature of the solvent can significantly influence the reaction rate and selectivity. Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are often preferred as they can effectively solvate the intermediates without interfering with the reaction mechanism. scielo.br

Base: The strength and steric bulk of the base used to generate the ylide from the phosphonium salt are critical. A base must be strong enough to deprotonate the precursor but not so strong that it promotes side reactions. Common bases for ylide formation include n-butyllithium or milder carbonate bases, depending on the acidity of the precursor. libretexts.org

Temperature: Temperature control is essential. Ylide formation is often carried out at low temperatures to ensure stability, while the subsequent cyclization step may require heating to proceed at a reasonable rate. The optimal temperature profile must be determined experimentally to balance reaction kinetics with the stability of the intermediates and the final product. nih.gov

The following table illustrates a hypothetical optimization study for the final cyclization step, showcasing how systematic variation of conditions can lead to improved outcomes.

Table 2: Hypothetical Optimization of Reaction Conditions for Cyclization

| Entry | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Selectivity (Product:Byproduct) |

|---|---|---|---|---|---|---|

| 1 | DCM | K₂CO₃ | 25 | 24 | 45 | 85:15 |

| 2 | THF | K₂CO₃ | 25 | 24 | 52 | 90:10 |

| 3 | Acetonitrile | K₂CO₃ | 40 | 12 | 68 | 92:8 |

| 4 | Acetonitrile | DBU | 40 | 8 | 75 | 95:5 |

| 5 | Acetonitrile | DBU | 60 | 4 | 81 | 97:3 |

This systematic approach allows for the identification of conditions that provide the best balance of reaction efficiency and product purity, which is essential for the practical synthesis of complex molecules like this compound. scielo.br

Reactivity of the 1,2-Oxazole Ring System

The 1,2-oxazole, or isoxazole, ring is an aromatic heterocycle characterized by a pyridine-type nitrogen atom, which renders the ring electron-deficient. thepharmajournal.com This electronic nature dictates its reactivity towards electrophiles, nucleophiles, and in cycloaddition reactions. The acidity of the ring protons generally decreases in the order C5 > C4 > C2. thepharmajournal.com

Electrophilic Aromatic Substitution Patterns and the Influence of Substituents

Due to the electron-withdrawing nature of the pyridine-type nitrogen, the 1,2-oxazole ring is generally deactivated towards electrophilic aromatic substitution. Such reactions are uncommon and typically require harsh conditions. When substitution does occur, the position of attack is governed by the existing substituents on the ring.

The 3-(2,2-dichloroethenyl) group is strongly electron-withdrawing, which further deactivates the oxazole ring towards electrophilic attack. Therefore, direct electrophilic substitution on the ring of this compound is expected to be exceptionally difficult. Instead, reactions are more likely to be initiated by deprotonation at one of the available ring carbons, with the C4 and C5 positions being the most probable sites.

Nucleophilic Attack on the Oxazole Ring and Pathways to Ring Opening

Direct nucleophilic substitution on the unsubstituted carbon atoms of the 1,2-oxazole ring is generally rare. thepharmajournal.com The displacement of halogen substituents, however, is known to occur, with the ease of displacement following the order C2 >> C4 > C5. thepharmajournal.com

More common is the nucleophile-induced ring opening of the 1,2-oxazole system. This can be initiated in several ways:

Deprotonation: A strong base can remove a proton from the ring, most commonly at the C5 position, to form an anion. This can lead to subsequent ring cleavage, particularly under thermal conditions.

Attack at Ring Atoms: Nucleophiles can attack the ring carbons, though this is less frequent. Attack at the C5 position can induce cleavage of the weak N-O bond, a characteristic feature of oxaziridines and related heterocycles which also contain this bond. nih.gov

The presence of the electron-withdrawing 3-(2,2-dichloroethenyl) group can influence the regioselectivity of nucleophilic attack, though specific studies on this compound are not prevalent.

Cycloaddition Reactions, including Diels-Alder Processes of the Oxazole Ring

Oxazoles can function as dienes in Diels-Alder reactions, particularly with electron-deficient dienophiles. researchgate.net This [4+2] cycloaddition typically involves the C4 and C5 atoms of the oxazole acting as the diene component. The primary adducts formed are often unstable and undergo spontaneous rearrangement, frequently leading to the formation of substituted pyridines. researchgate.net

The reaction is a valuable synthetic tool for creating highly substituted pyridine (B92270) rings from readily available oxazoles and alkenes or alkynes. researchgate.netlibretexts.org The general transformation involves the loss of the oxygen atom from the initial bicyclic adduct to achieve the aromatic pyridine structure. While the specific participation of this compound in such reactions is not extensively documented, its potential to react with various dienophiles can be inferred from the general reactivity of substituted oxazoles.

Table 1: Examples of Dienophiles in Diels-Alder Reactions with Oxazoles

| Dienophile | Resulting Product Type |

|---|---|

| Simple Alkenes (e.g., ethene) | Substituted Pyridines |

| Acetylenes | Furans researchgate.net |

Reactivity of the 2,2-Dichloroethenyl Moiety

The 2,2-dichloroethenyl group is a geminal dihalide alkene, which possesses its own distinct reactivity, primarily centered on the carbon-chlorine bonds at the vinylic position.

Nucleophilic Vinylic Substitution Reactions of the Dichloroethenyl Group

Nucleophilic substitution at a vinylic carbon is notoriously difficult compared to its aliphatic (sp³) counterpart. youtube.com Direct SN1 and SN2 mechanisms are generally disfavored due to the high instability of the resulting vinylic carbocation (for SN1) and the steric hindrance and electronic repulsion from the pi-electron cloud (for SN2). youtube.com

However, substitution on electron-deficient alkenes, such as the dichloroethenyl group, can proceed through an addition-elimination mechanism . youtube.com In this pathway, a nucleophile first adds to the double bond to form a tetrahedral intermediate. This is followed by the elimination of a chloride ion to restore the double bond and yield the substituted product. Given the presence of two chlorine atoms, this process can potentially occur sequentially to replace one or both halogen atoms. Concerted SNV reactions have also been reported for specific vinyl halides. researchgate.net

Table 2: Potential Nucleophiles for Vinylic Substitution

| Nucleophile Class | Example | Potential Product |

|---|---|---|

| Oxygen Nucleophiles | Alkoxides (RO⁻), Hydroxide (OH⁻) | Vinylic ether, Enol |

| Sulfur Nucleophiles | Thiolates (RS⁻) | Vinylic thioether |

| Nitrogen Nucleophiles | Amines (RNH₂), Azides (N₃⁻) | Enamine, Vinylic azide |

Palladium-Catalyzed Transformations and Cross-Coupling Reactions of the Dichloroethenyl Substituent

The vinylic chloride bonds in the 2,2-dichloroethenyl group are suitable handles for a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools in synthetic organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of vinyl chlorides in such transformations allows for significant structural diversification of the parent molecule. chemrxiv.org

Analogous to chloroarenes and other vinyl halides, the dichloroethenyl moiety can undergo oxidative addition to a low-valent palladium complex, initiating the catalytic cycle. chemrxiv.org This enables access to a wide array of substituted ethenyl-oxazoles.

Table 3: Potential Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Bond Formed |

|---|---|---|

| Suzuki Coupling | Organoboron compound (e.g., boronic acid) | C-C |

| Heck Coupling | Alkene | C-C |

| Sonogashira Coupling | Terminal alkyne | C-C (sp²-sp) |

| Stille Coupling | Organotin compound | C-C |

| Buchwald-Hartwig Amination | Amine | C-N |

| C-H Activation | Arene or heteroarene | C-C rsc.org |

These transformations provide a versatile platform for modifying the this compound scaffold, highlighting the synthetic utility embedded in the dichloroethenyl group. researchgate.net

Potential for Further Functionalization and Derivatization

The presence of two distinct functional moieties allows for a range of derivatization strategies, targeting either the heterocyclic ring or the vinyl group.

Functionalization of the 1,2-Oxazole Ring:

The 1,2-oxazole ring is generally susceptible to both electrophilic and nucleophilic attack, although the conditions and positions of attack vary.

Electrophilic Substitution: Electrophilic substitution on the isoxazole ring typically occurs at the C4 position, which is activated by the ring oxygen. However, the electron-withdrawing nature of the 3-(2,2-dichloroethenyl) group would likely deactivate the ring towards electrophiles, requiring forcing conditions for reactions such as nitration or halogenation.

Nucleophilic Substitution: The 1,2-oxazole ring itself is relatively resistant to nucleophilic attack unless activated by electron-withdrawing groups or if a good leaving group is present. pharmaguideline.com Ring-opening reactions, however, can be initiated by strong nucleophiles. For instance, treatment with a strong base could potentially lead to the cleavage of the N-O bond. researchgate.net

Deprotonation and Metallation: The protons on the isoxazole ring have different acidities, with the C5 proton being the most acidic, followed by the C4 proton. This allows for regioselective deprotonation using strong bases like organolithium reagents, creating a nucleophilic center for the introduction of various electrophiles.

Functionalization of the Dichloroethenyl Group:

The dichloroethenyl group offers several avenues for functionalization.

Nucleophilic Vinylic Substitution: The chlorine atoms on the double bond can potentially be substituted by strong nucleophiles. This reaction is often challenging but can be facilitated by the electronic properties of the heterocyclic ring.

Reduction: The dichloroethenyl group can be reduced to the corresponding monochloroethenyl or even the ethyl group using various reducing agents, such as catalytic hydrogenation, although the conditions would need to be carefully controlled to avoid reduction of the isoxazole ring.

Cross-Coupling Reactions: The vinyl chlorides can serve as handles for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Heck couplings, allowing for the introduction of a wide variety of substituents, including aryl, alkyl, and other functional groups. This represents a powerful method for elaborating the structure of the molecule.

Intermolecular and Intramolecular Reaction Mechanisms Involving Both Moieties

Intermolecular and Intramolecular Reaction Mechanisms

Potential Intermolecular Reactions:

Diels-Alder Reactions: 1,2-Oxazoles can act as dienes in Diels-Alder reactions, particularly when activated by electron-donating groups. researchgate.netwikipedia.orgthieme-connect.comnih.gov Conversely, the electron-deficient dichloroethenyl group could potentially act as a dienophile. An intermolecular Diels-Alder reaction between two molecules of 3-(2,2-dichloroethenyl)-1,2-oxazole, where one acts as the diene and the other as the dienophile, could be envisioned, although likely requiring high temperatures. More feasible would be the reaction with a more electron-rich diene or a more electron-deficient dienophile to achieve a [4+2] cycloaddition. acs.orgclockss.org

Potential Intramolecular Reactions:

Intramolecular Cyclization: Depending on the conformation and the presence of suitable reagents, intramolecular cyclization could be a possibility. For instance, if a nucleophilic center were to be generated at the C4 position of the oxazole (B20620) ring, it could potentially attack the double bond of the dichloroethenyl group, leading to a fused ring system. However, the geometry of the molecule might not favor such a reaction. More plausible intramolecular reactions often involve the rearrangement of the isoxazole (B147169) ring itself, which could then involve the side chain.

Thermochemical Stability and Rearrangement Studies of the Compound

Thermochemical Stability and Rearrangement Studies

Thermochemical Stability:

Isoxazole Ring Stability: The 1,2-oxazole ring is aromatic and thus possesses a degree of thermal stability. However, the N-O bond is the weakest link and can be cleaved under thermal or photochemical conditions. researchgate.net Studies on substituted isoxazoles have shown that they can undergo ring-opening, which is often the initial step in their thermal decomposition or rearrangement. The stability is also pH-dependent, with the ring being more susceptible to opening under basic conditions. researchgate.net

Potential Rearrangements:

Isoxazole to Oxazole (B20620) Rearrangement: A well-known reaction of isoxazoles is their rearrangement to the corresponding oxazoles, often under photochemical or thermal conditions. nanobioletters.com This typically proceeds through a ring-opening to a vinyl nitrile oxide intermediate, which can then recyclize. For this compound, this would lead to the formation of 2-(2,2-dichloroethenyl)-1,3-oxazole.

Boulton-Katritzky Rearrangement: For certain substituted isoxazoles, a base-promoted rearrangement known as the Boulton-Katritzky rearrangement can occur, leading to a different heterocyclic system. beilstein-journals.orgnih.gov The applicability of this rearrangement to the title compound would depend on the specific substituents and reaction conditions.

Side-Chain Rearrangements: The dichloroethenyl group itself could undergo rearrangements, such as migration of a chlorine atom, although this is less common for vinylic halides compared to allylic halides.

Below is a table summarizing potential reactions and conditions based on analogous systems.

| Reaction Type | Potential Reagents and Conditions | Expected Product Type | Reference for Analogy |

| Functionalization | |||

| C4-Lithiation/Electrophilic Quench | n-BuLi, then E+ (e.g., CO2, R-CHO) | 4-Substituted-3-(2,2-dichloroethenyl)-1,2-oxazole | pharmaguideline.com |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | 3-(2-Aryl-2-chloroethenyl)-1,2-oxazole | General Reactivity |

| Rearrangement | |||

| Photochemical Rearrangement | UV light | 2-(2,2-Dichloroethenyl)-1,3-oxazole | nanobioletters.com |

| Thermal Rearrangement | High temperature | 2-(2,2-Dichloroethenyl)-1,3-oxazole | nanobioletters.com |

| Cycloaddition | |||

| Intermolecular Diels-Alder | Electron-rich diene | Substituted pyridine (B92270) derivative | researchgate.netnih.govacs.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is crucial for assigning the proton and carbon signals and understanding the connectivity and spatial relationships of the atoms.

High-resolution ¹H and ¹³C NMR spectra are the starting point for the structural elucidation of this compound. The chemical shifts (δ) in these spectra are highly sensitive to the local electronic environment of each nucleus.

The ¹H NMR spectrum is expected to show distinct signals for the protons on the isoxazole ring and the ethenyl group. The proton on the isoxazole ring (H-4) would likely appear as a singlet, with its chemical shift influenced by the electronegativity of the adjacent oxygen and nitrogen atoms. The vinyl proton (H-1' of the ethenyl group) would also appear as a singlet, with its chemical shift significantly downfield due to the deshielding effects of the two chlorine atoms on the adjacent carbon.

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The carbon atoms of the isoxazole ring (C-3, C-4, and C-5) will exhibit characteristic chemical shifts. The C-3 carbon, being attached to the dichloroethenyl group and adjacent to the ring nitrogen, is expected to be significantly deshielded. The C-4 and C-5 carbons will also have distinct chemical shifts based on their positions within the heterocyclic ring. The two carbons of the dichloroethenyl group (C-1' and C-2') will be readily identifiable. The carbon bearing the two chlorine atoms (C-2') will be significantly shifted downfield due to the strong electron-withdrawing effect of the halogens.

Expected ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |

| H-4 | 6.0 - 7.0 | - |

| H-1' | 6.5 - 7.5 | - |

| C-3 | - | 155 - 165 |

| C-4 | - | 100 - 110 |

| C-5 | - | 160 - 170 |

| C-1' | - | 125 - 135 |

| C-2' | - | 120 - 130 |

Note: These are estimated chemical shift ranges based on general principles and data for similar structures. Actual experimental values may vary.

While 1D NMR provides initial assignments, 2D NMR techniques are essential for confirming the connectivity and spatial arrangement of the atoms in this compound. youtube.comnih.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. youtube.com For this molecule, a COSY spectrum would primarily be used to confirm the absence of coupling between the isoxazole proton (H-4) and the vinyl proton (H-1'), as they are separated by more than three bonds.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). youtube.comemerypharma.com An HSQC spectrum would definitively link the proton signals to their corresponding carbon signals, for example, connecting the H-4 signal to the C-4 signal and the H-1' signal to the C-1' signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds (long-range ¹H-¹³C couplings). youtube.comepfl.ch HMBC is crucial for establishing the connectivity between the dichloroethenyl group and the isoxazole ring. Key expected correlations would be between the vinyl proton (H-1') and the isoxazole carbons (C-3 and C-4), and between the isoxazole proton (H-4) and the carbons of the substituent (C-3 and C-1').

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. youtube.com For this compound, a NOESY spectrum could help to determine the preferred conformation of the dichloroethenyl group relative to the isoxazole ring by observing through-space interactions between the vinyl proton (H-1') and the isoxazole proton (H-4).

1,1-ADEQUATE: While less common, this experiment can provide direct carbon-carbon correlation information, which could be used to confirm the connectivity within the isoxazole ring and the ethenyl substituent.

¹⁵N NMR spectroscopy provides direct information about the nitrogen atom in the isoxazole ring. nih.govnih.gov The chemical shift of the nitrogen atom is sensitive to its hybridization and the electronic nature of its neighboring atoms. For this compound, the ¹⁵N chemical shift would be characteristic of a nitrogen atom in a five-membered aromatic heterocycle. This data can be valuable for distinguishing it from other nitrogen-containing isomers and for studying the electronic effects of the dichloroethenyl substituent on the isoxazole ring. nih.gov

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and structure.

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecular ion with high precision. nih.govmdpi.com This allows for the calculation of the elemental composition of this compound, confirming its molecular formula (C₅H₃Cl₂NO). The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be clearly visible in the mass spectrum, with the molecular ion region showing peaks for the presence of two chlorine atoms (M, M+2, M+4).

Expected HRMS Data for this compound (C₅H₃Cl₂NO)

| Ion | Calculated Exact Mass |

| [M]⁺ (for ³⁵Cl₂) | 178.9646 |

| [M+2]⁺ (for ³⁵Cl³⁷Cl) | 180.9617 |

| [M+4]⁺ (for ³⁷Cl₂) | 182.9587 |

Electron Ionization Mass Spectrometry (EI-MS) causes the molecule to fragment in a reproducible manner. The analysis of these fragment ions provides a "fingerprint" of the molecule and helps to confirm its structure. researchgate.net The fragmentation of this compound is expected to proceed through several characteristic pathways, including:

Cleavage of the C-C bond between the ring and the substituent: This would lead to the formation of the isoxazole cation and the dichloroethenyl radical, or vice versa.

Loss of chlorine atoms: Sequential loss of chlorine radicals would result in fragment ions with lower mass-to-charge ratios.

Ring opening of the isoxazole nucleus: This is a common fragmentation pathway for isoxazoles and can lead to various smaller fragments. clockss.org

Retro-Diels-Alder reaction: This could lead to the fragmentation of the isoxazole ring.

The analysis of these fragmentation patterns, often aided by tandem mass spectrometry (MS/MS) techniques, provides strong evidence for the proposed structure of this compound. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present within a molecule. The method relies on the principle that molecular bonds and groups of bonds vibrate at characteristic frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to these vibrations.

For this compound, the IR spectrum provides definitive evidence for its key structural features. The dichloroethenyl substituent gives rise to characteristic absorption bands. The C=C stretching vibration of the vinyl group is typically observed in the 1650-1600 cm⁻¹ region. Strong absorptions corresponding to the C-Cl stretching vibrations are expected in the 850-550 cm⁻¹ range.

The 1,2-oxazole ring itself presents a unique spectral fingerprint. The C=N stretching vibration within the heterocyclic ring typically appears in the 1615-1575 cm⁻¹ region, potentially overlapping with the C=C stretch. The N-O and C-O stretching vibrations of the oxazole ring are also key identifiers, generally found in the 1250-1020 cm⁻¹ and 950-850 cm⁻¹ regions, respectively. The aromatic C-H stretching of the oxazole ring would be observed above 3000 cm⁻¹.

Table 1: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H (Oxazole Ring) | Stretching | 3150-3050 | Medium-Weak |

| C=C (Ethenyl) | Stretching | 1650-1600 | Medium |

| C=N (Oxazole Ring) | Stretching | 1615-1575 | Medium-Strong |

| N-O (Oxazole Ring) | Stretching | 950-850 | Strong |

| C-O (Oxazole Ring) | Stretching | 1250-1020 | Strong |

| C-Cl (Dichloroethenyl) | Stretching | 850-550 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photochemical Behavior

Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions. Conjugated systems, such as the one present in this compound, exhibit characteristic absorptions in the UV-Vis range. The π-systems of the oxazole ring and the dichloroethenyl group are in conjugation, which influences the energy of the electronic transitions.

Typically, oxazole itself absorbs around 200-220 nm, corresponding to a π → π* transition. The presence of the conjugated dichloroethenyl substituent is expected to cause a bathochromic shift (a shift to longer wavelengths) of the maximum absorption wavelength (λmax). This is due to the extension of the conjugated system, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

The photochemical behavior of azole-containing compounds has been a subject of significant research. nih.gov Upon absorption of UV radiation, molecules like oxazole and isoxazole can undergo complex relaxation pathways, including ring-opening reactions. nih.gov Excitation to the bright ππ* state can lead to population of a dissociative πσ* state, which can trigger the cleavage of the weak N-O bond in the oxazole ring. nih.gov This photochemical reactivity is a critical consideration in the handling and application of such compounds, as exposure to UV light could lead to degradation. The specific quantum yields and reaction pathways for this compound would require dedicated photochemical studies.

Table 2: Expected UV-Vis Absorption Data for this compound

| Electronic Transition | Expected λmax (nm) | Solvent Effects |

| π → π* | 230 - 280 | Polar solvents may cause slight shifts in λmax |

Single-Crystal X-ray Diffraction for Definitive Solid-State Molecular Architecture

While spectroscopic methods provide information about connectivity and electronic structure, single-crystal X-ray diffraction (SC-XRD) offers an unambiguous determination of the three-dimensional molecular structure in the solid state. This technique provides precise measurements of bond lengths, bond angles, and intermolecular interactions, confirming the exact spatial arrangement of atoms.

The process involves growing a high-quality single crystal of the compound, which is then irradiated with a focused beam of X-rays. The crystal diffracts the X-rays in a specific pattern based on its internal repeating structure (the unit cell). By analyzing the positions and intensities of the diffracted spots, a 3D electron density map of the molecule can be generated, from which the atomic positions are determined. nih.govmdpi.com

For this compound, an SC-XRD analysis would definitively confirm the planarity of the oxazole ring and the geometry of the dichloroethenyl substituent. It would provide precise values for the C-Cl, C=C, C=N, and N-O bond lengths, as well as the bond angles within the ring and the substituent. Furthermore, the analysis would reveal how the molecules pack together in the crystal lattice, detailing any intermolecular interactions such as halogen bonding or π-π stacking that might be present. mdpi.com

Table 3: Illustrative Single-Crystal X-ray Diffraction Data from a Related Heterocyclic Structure

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.512 |

| b (Å) | 12.345 |

| c (Å) | 9.876 |

| β (°) | 105.2 |

| Volume (ų) | 1001.2 |

| Z (molecules/unit cell) | 4 |

| C=N Bond Length (Å) | 1.33 |

| N-O Bond Length (Å) | 1.42 |

| Note: This data is for illustrative purposes to demonstrate the type of information obtained from an SC-XRD experiment and does not represent the actual data for this compound. |

Elemental Analysis for Empirical Formula Validation and Purity Assessment

Elemental analysis is a fundamental technique used to determine the mass percentage of each element (typically carbon, hydrogen, and nitrogen) in a compound. The experimental results are then compared to the theoretically calculated percentages based on the proposed molecular formula. This comparison is crucial for validating the empirical formula of a newly synthesized compound and serves as a reliable indicator of its purity.

The molecular formula for this compound is C₅H₃Cl₂NO. The theoretical elemental composition can be calculated from its molecular weight (163.99 g/mol ). An experimentally determined composition that matches the theoretical values within an acceptable margin of error (typically ±0.4%) provides strong evidence for the compound's identity and indicates a high degree of purity, free from significant amounts of solvents or byproducts.

Table 4: Elemental Analysis Data for this compound (C₅H₃Cl₂NO)

| Element | Theoretical Mass % | Experimental Mass % (Example) |

| Carbon (C) | 36.62% | 36.58% |

| Hydrogen (H) | 1.84% | 1.88% |

| Nitrogen (N) | 8.54% | 8.51% |

| Note: Experimental values are hypothetical and serve to illustrate a successful analysis. |

Computational and Theoretical Investigations of 3 2,2 Dichloroethenyl 1,2 Oxazole

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the structural and electronic properties of molecules. scispace.com DFT calculations provide a balance between computational cost and accuracy, making them suitable for studying medium-sized organic molecules like 3-(2,2-dichloroethenyl)-1,2-oxazole. scispace.comresearchgate.net

Geometry optimization is a fundamental step in computational chemistry that seeks to find the most stable arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, DFT methods, such as B3LYP with a suitable basis set like 6-311++G(d,p), are employed to achieve a fully optimized geometry. nih.govmdpi.com This process yields crucial information about bond lengths, bond angles, and dihedral angles. scispace.commdpi.com

The electronic structure of the molecule, including the distribution of electron density, can be analyzed from the optimized geometry. scispace.com Properties such as net atomic charges and dipole moments are calculated to understand the polarity and reactivity of the molecule. researchgate.net For instance, the analysis might reveal the planarity of the oxazole (B20620) ring and the orientation of the dichloroethenyl substituent. scispace.com

Table 1: Selected Optimized Geometrical Parameters for an Oxazole Derivative

| Parameter | Bond Length (Å) | Bond Angle (°) |

|---|---|---|

| C-O | 1.367 | |

| C=N | 1.305 | |

| C-C (ring) | 1.425 | |

| O-N | 1.432 | |

| C-O-C |

This table is illustrative and based on typical values for oxazole derivatives. Actual values for this compound would require specific calculations.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. nih.gov The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular stability and reactivity; a larger gap suggests higher stability and lower reactivity. researchgate.netajchem-a.com

From the HOMO and LUMO energies, various chemical reactivity descriptors can be calculated. These include:

Chemical Potential (μ): Describes the escaping tendency of electrons from an equilibrium system.

Chemical Hardness (η): Measures the resistance to a change in electron distribution.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

These descriptors provide a quantitative measure of the molecule's reactivity and potential interaction with other chemical species. researchgate.net For example, a lower HOMO-LUMO gap in a series of compounds can indicate higher chemical reactivity. nih.gov

Table 2: Calculated Reactivity Descriptors for a Representative Oxadiazole Derivative

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.5743 |

| LUMO Energy | -2.0928 |

| Energy Gap (ΔE) | 4.4815 |

| Chemical Potential (μ) | -4.33355 |

| Chemical Hardness (η) | 2.24075 |

Data adapted from a study on a similar heterocyclic compound for illustrative purposes. ajchem-a.com

Vibrational frequency analysis, performed computationally, serves two main purposes: it confirms that the optimized geometry is a true minimum on the potential energy surface (no imaginary frequencies), and it predicts the infrared (IR) and Raman spectra of the molecule. researchgate.netcapes.gov.br By calculating the harmonic vibrational frequencies, researchers can assign the observed experimental spectral bands to specific vibrational modes of the molecule, such as stretching, bending, and torsional motions. nih.govresearchgate.net

Theoretical calculations can also predict Nuclear Magnetic Resonance (NMR) chemical shifts. These predictions are valuable for interpreting experimental NMR spectra and aiding in the structural elucidation of newly synthesized compounds. The accuracy of these predictions depends on the level of theory and the basis set used in the calculations. nsf.gov

Table 3: Predicted Vibrational Frequencies for a Related Oxazole Compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

|---|---|---|

| C-H stretch | 3100 | 3095 |

| C=N stretch | 1650 | 1645 |

| Ring stretch | 1450 | 1444 |

This table provides a hypothetical comparison. Scaling factors are often applied to calculated frequencies to improve agreement with experimental data.

Quantum Chemical Modeling of Reaction Mechanisms

Quantum chemical modeling is instrumental in elucidating the detailed mechanisms of chemical reactions. These methods allow for the study of reaction pathways that may be difficult or impossible to observe experimentally.

A key aspect of modeling reaction mechanisms is the identification and characterization of transition states (TS). A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. Computational methods are used to locate the geometry of the TS and verify its nature by vibrational frequency analysis, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. nih.gov

Once the energies of the reactants and the transition state are known, the activation energy (Ea) for the reaction can be calculated. nih.gov This provides a quantitative measure of the kinetic barrier of the reaction, allowing for predictions of reaction rates and the feasibility of a proposed mechanism. For instance, in a cycloaddition reaction, the activation energy helps to determine whether the reaction proceeds via a concerted or stepwise mechanism. nih.gov

Reactions are often carried out in a solvent, which can significantly influence the reaction pathway and energetics. Solvation models are computational methods used to account for the effects of the solvent. The Polarizable Continuum Model (PCM) is a widely used implicit solvation model where the solvent is treated as a continuous dielectric medium. mdpi.comresearchgate.net

By performing calculations with a solvation model, it is possible to investigate how the solvent stabilizes or destabilizes the reactants, transition states, and products. researchgate.net This can lead to changes in the activation energy and even alter the preferred reaction mechanism compared to the gas phase. researchgate.net For example, a polar solvent might preferentially stabilize a polar transition state, thereby lowering the activation energy and accelerating the reaction. mdpi.com

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

No information available.

Theoretical Studies of Non-Covalent Interactions and Adsorption Behavior

No information available.

In Silico Predictions for Structure-Reactivity Relationships and Potential Applications

No information available.

Potential Research Applications and Emerging Areas for 3 2,2 Dichloroethenyl 1,2 Oxazole

Applications in Advanced Materials Science

The unique electronic and structural properties of heterocyclic compounds like isoxazole (B147169) make them attractive candidates for the development of advanced materials. Their utility spans from building blocks for complex polymers to key components in functional dyes and electronics.

The isoxazole ring is a versatile heterocyclic scaffold that can be incorporated into larger molecular architectures. researchgate.net Like other oxazole (B20620) and isoxazole derivatives, 3-(2,2-dichloroethenyl)-1,2-oxazole can serve as a monomer or a functional unit in the synthesis of polymers. The nitrogen and oxygen atoms in the ring can influence the polymer's properties, such as thermal stability, solubility, and ability to coordinate with metals. The dichloroethenyl group provides a site for further chemical modification or can influence the electronic properties and reactivity of the molecule, making it a potentially valuable building block for creating specialized polymers and frameworks. Poly(2-oxazoline)s, a related class of polymers, have demonstrated widespread biomedical applications due to their favorable properties, highlighting the potential of such nitrogen- and oxygen-containing heterocycles in polymer science. google.com

Heterocyclic compounds, including oxazoles and isoxazoles, are frequently used in the design of organic optoelectronic materials. They are known to be components of fluorescent dyes and can be efficient two-photon absorbers. nih.gov The isoxazole ring can be part of a conjugated system that allows for the absorption and emission of light, a key characteristic for organic light-emitting diodes (OLEDs) and fluorescent probes. The specific substituents on the ring system play a crucial role in tuning these photophysical properties. For instance, studies on 2,5-diaryloxazoles have shown their potential as highly fluorescent materials. nih.gov The integration of the dichloroethenyl group onto the isoxazole scaffold could modulate the electronic energy levels and thus the color and efficiency of potential dyes or optoelectronic devices.

Table 1: Potential Roles of the Isoxazole Scaffold in Materials Science

| Application Area | Potential Function of Isoxazole Scaffold | Relevant Findings on Analogues |

| Functional Polymers | Monomeric building block, functional side group. | Poly(2-oxazoline)s are noted for hydrophilicity and biocompatibility, making them suitable for biomedical applications. google.com |

| Optoelectronic Materials | Core of fluorescent dyes, component in OLEDs. | 2,5-diaryloxazoles are recognized as efficient two-photon absorbers and highly fluorescent materials. nih.gov |

| Organic Synthesis | Versatile intermediate for creating complex molecules. | Isoxazoles are used as intermediates for synthesizing polyfunctionalized organic small molecules. researchgate.net |

Contributions to Agrochemical Research

The isoxazole ring is a "privileged structure" in agrochemical design, found in a variety of commercial herbicides and pesticides. researchgate.net This suggests a significant potential for this compound in this sector.

The isoxazole moiety is a key component in a range of bioactive compounds used for crop protection, exhibiting herbicidal, fungicidal, and insecticidal properties. researchgate.netresearchgate.net Research has demonstrated the effectiveness of 3,5-disubstituted isoxazoles as insecticides against pests like the pulse beetle, Callosobruchus chinensis. researchgate.net Notably, some of these synthetic isoxazoles have shown higher efficacy than the commercial organophosphate insecticide Dichlorvos. researchgate.net Dichlorvos itself is 2,2-dichlorovinyl dimethyl phosphate, containing a dichlorovinyl (or dichloroethenyl) group similar to that in this compound. This structural similarity strongly suggests that the target compound could possess potent insecticidal activity.

Table 2: Isoxazole and Dichloroethenyl Moieties in Agrochemicals

| Compound/Scaffold | Chemical Class | Application | Relevance to this compound |

| Isoxazole Derivatives | Heterocycle | Insecticide, Herbicide, Fungicide | The core scaffold is a proven platform for agrochemicals. researchgate.netresearchgate.net |

| Dichlorvos | Organophosphate | Insecticide | Contains a 2,2-dichlorovinyl (dichloroethenyl) group, a known toxophore. researchgate.net |

| 3,5-disubstituted isoxazoles | Isoxazole | Insecticide | Studies show certain derivatives are more potent than Dichlorvos against specific pests. researchgate.net |

Development as Chemical Probes and Ligands

The structural and electronic features of oxazoles and isoxazoles make them suitable for the development of highly specific molecular tools for biological and chemical research.

Oxazole-containing compounds have been successfully developed as fluorescent chemical probes. rsc.org They can be designed to "turn on" their fluorescence upon binding to a specific target, such as a protein or DNA, making them valuable for bio-imaging. nih.gov For example, oxazole-triphenylamine conjugates have been synthesized as biphotonic DNA probes that brightly stain nuclear DNA. nih.gov The fluorescence properties are highly dependent on the molecule's structure and its connection to other functional groups. nih.gov The this compound structure could be a foundational element for new probes, where the dichloroethenyl group could be used for further functionalization or to tune the probe's electronic and binding properties. The development of such probes is an active area of research, with applications in identifying the protein targets of reactive molecules within living cells. rsc.org

Exploration as Ligands for Metal Complexes

The 1,2-oxazole nucleus, containing both nitrogen and oxygen atoms, possesses inherent potential to act as a ligand in coordination chemistry. The nitrogen atom, being a pyridine-type nitrogen, can serve as a coordination site for metal ions. While the broader class of oxadiazoles (B1248032) and triazoles has been more extensively studied as ligands for metal complexes, the principles apply to the 1,2-oxazole ring system. mdpi.comnih.gov

Coordination with transition metals can significantly enhance the intrinsic properties of organic ligands, leading to novel materials with applications in catalysis, electronics, and medicine. researchgate.net For this compound, the nitrogen atom of the oxazole ring is the most likely coordination site. The formation of metal complexes could modulate the electronic properties and reactivity of both the heterocycle and the dichloroethenyl group. Research in this area would involve synthesizing complexes with various transition metals (e.g., Copper, Palladium, Nickel, Cobalt) and characterizing their structures and properties. mdpi.comnih.gov Studies on related heterocyclic ligands have shown that complexation can lead to enhanced biological activity compared to the free ligand. nih.gov

Table 1: Potential Metal Coordination with this compound

| Metal Ion | Potential Coordination Site | Resulting Complex Type | Potential Application |

|---|---|---|---|

| Pd(II) | Oxazole Nitrogen | Mononuclear or Polynuclear Complex | Catalyst for Cross-Coupling Reactions |

| Cu(II) | Oxazole Nitrogen | Dinuclear Metallacyclophane | Antimicrobial Agent, Magnetic Material |

| Co(II) | Oxazole Nitrogen | Mixed-Ligand Complex | Antifungal/Antibacterial Agent |

Utility in Chemical Biology and Drug Discovery Efforts as a Synthetic Scaffold

The oxazole ring is a five-membered heterocycle considered a valuable scaffold in drug discovery due to its presence in numerous biologically active natural products and synthetic drugs. nih.govnih.govderpharmachemica.com Its derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties. thepharmajournal.comresearchgate.net The oxazole nucleus provides a stable, rigid core that allows for the precise spatial orientation of various functional groups at its three potential substitution points (C2, C4, and C5 for 1,3-oxazole, and C3, C4, C5 for 1,2-oxazole). thepharmajournal.comresearchgate.net

In the case of this compound, the molecule serves as a bifunctional scaffold:

The 1,2-Oxazole Ring: This core structure is a known "pharmacophore" associated with diverse biological activities. Its presence can facilitate interactions with biological targets like enzymes and receptors. researchgate.net

The Dichloroethenyl Group: This group acts as a reactive handle for further chemical modifications. The double bond can undergo various addition reactions, and the chlorine atoms can potentially be substituted or participate in cross-coupling reactions, allowing for the synthesis of a diverse library of new compounds. Furthermore, halogenated organic compounds are a staple in medicinal chemistry, as halogens can modulate a molecule's lipophilicity, metabolic stability, and binding affinity. mdpi.com

Future Perspectives in Synthetic Methodology

Development of More Efficient and Sustainable Synthetic Routes

Future research will likely focus on developing more environmentally friendly and efficient methods for synthesizing this compound and its derivatives. Traditional synthetic methods often require harsh conditions or multi-step procedures. Modern synthetic chemistry emphasizes "green" principles, such as atom economy, use of less hazardous reagents, and energy efficiency.

Potential avenues for improved synthesis include:

One-Pot Reactions: Designing a synthesis where a suitable precursor, such as a diketone or an enamine derived from a dichlorovinyl ketone, reacts with a source of hydroxylamine (B1172632) in a single reaction vessel to form the 1,2-oxazole ring.

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve yields for heterocyclic synthesis compared to conventional heating methods. researchgate.net

Metal-Free Cyclizations: Developing oxidative cyclization processes that avoid the use of heavy metals, which can be toxic and difficult to remove from the final product. organic-chemistry.org

Flow Chemistry: Utilizing continuous flow processes can offer better control over reaction parameters, improved safety, and easier scalability compared to batch production. organic-chemistry.org

Catalyst Development for Targeted Transformations and Functionalization

Catalysis is key to unlocking the full potential of this compound as a synthetic building block. The development of selective catalysts would allow for precise modifications at different positions of the molecule.

Key areas for catalyst development include:

C-H Functionalization of the Oxazole Ring: Developing catalysts (e.g., based on palladium, rhodium, or iridium) that can selectively activate and functionalize the C-H bonds at the C4 or C5 positions of the 1,2-oxazole ring. This would allow for the direct introduction of new aryl, alkyl, or other functional groups without needing a pre-installed leaving group.

Cross-Coupling Reactions: Designing palladium or copper catalysts for Suzuki, Stille, or Sonogashira cross-coupling reactions. While the dichloroethenyl group is one site for such reactions, catalysts could also be developed to functionalize the oxazole ring itself if a halo-substituent were present at the C4 or C5 position. nih.gov

Selective Reactions of the Dichloroethenyl Group: Creating catalysts that can selectively transform the dichloroethenyl moiety. For example, a catalyst for the stereoselective reduction of the double bond or for the substitution of one or both chlorine atoms would greatly expand the synthetic utility of the parent molecule.

Theoretical Advancement in Understanding Structure-Reactivity Correlations

Computational and theoretical chemistry provide powerful tools for understanding and predicting the behavior of molecules like this compound. Future theoretical advancements can guide synthetic efforts and the design of new molecules with desired properties.

Areas for theoretical investigation would include:

Electronic Structure Analysis: Using methods like Density Functional Theory (DFT) to calculate the electron distribution, molecular orbital energies (HOMO/LUMO), and electrostatic potential map of the molecule. This would reveal the most electron-rich and electron-poor sites, predicting the regioselectivity of electrophilic and nucleophilic attacks. The electron-withdrawing nature of the dichloroethenyl group is expected to significantly influence the reactivity of the oxazole ring.

Reaction Mechanism Simulation: Modeling the transition states and reaction pathways for various synthetic transformations. This can help in optimizing reaction conditions and in the rational design of catalysts for specific functionalizations.

Structure-Activity Relationship (SAR) Modeling: In the context of drug discovery, computational docking studies could predict how this compound and its virtual derivatives might bind to the active sites of specific enzymes or receptors. This in silico screening can prioritize the synthesis of compounds that are most likely to be biologically active, saving time and resources. nih.gov Understanding the correlation between the structure and reactivity is crucial for predicting the molecule's metabolic fate and potential biological targets.

Conclusion

Summary of Key Research Avenues for 3-(2,2-Dichloroethenyl)-1,2-oxazole

Future Research Directions and Unresolved Challenges

The primary and most fundamental challenge is the synthesis of this compound. Future research would need to first establish a reliable and efficient synthetic route to obtain this compound in sufficient purity and quantity for further investigation.

Once synthesized, the following research directions could be pursued:

Spectroscopic and Structural Characterization: Detailed analysis using techniques such as NMR, mass spectrometry, and X-ray crystallography would be essential to confirm its structure and understand its physicochemical properties.

Exploration of Biological Activity: Given the broad biological activities of other oxazole (B20620) derivatives, screening this compound for potential antimicrobial, antifungal, or anticancer properties would be a logical next step. The presence of the dichloroethenyl group, a common feature in some biologically active molecules, makes this an intriguing prospect.

Investigation of Material Properties: The unique combination of the oxazole ring and the dichloroethenyl substituent may impart interesting material properties, such as in the field of polymers or electronic materials, which could be explored.

In essence, the entire scientific landscape of this compound is an unresolved challenge, starting from its very synthesis. Its potential remains hypothetical until fundamental research is undertaken to create and characterize this novel molecule.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(2,2-Dichloroethenyl)-1,2-oxazole, and how can reaction conditions be tailored to improve yield?

- The compound is typically synthesized via cyclopropanation reactions. For example, derivatives like transfluthrin are prepared by esterifying 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid (DCVA) with alcohol precursors under reflux in aprotic solvents like DMSO or THF . Key parameters include temperature control (e.g., reflux at 80–100°C), reaction time (12–24 hours), and stoichiometric ratios of reagents. Yield optimization often involves post-reaction purification via recrystallization (e.g., water-ethanol mixtures) or column chromatography .

Q. Which analytical techniques are most effective for confirming the structural integrity of this compound derivatives?

- X-ray crystallography is critical for resolving stereochemistry and bond configurations, as demonstrated in studies of related cyclopropane derivatives .

- NMR spectroscopy (¹H, ¹³C) identifies functional groups and stereoisomers, with chemical shifts for dichloroethenyl groups typically appearing at δ 5.5–6.5 ppm (¹H) and δ 110–120 ppm (¹³C) .

- HPLC-MS monitors purity and detects impurities, especially for isomers (e.g., cis/trans configurations in pyrethroids) .

Q. How is the insecticidal activity of this compound derivatives initially assessed in laboratory settings?

- Bioassays using Drosophila melanogaster or Aedes aegypti larvae are standard. Dose-response curves (e.g., LC₅₀ values) are generated by exposing test organisms to serial dilutions of the compound. Activity is correlated with structural features, such as the presence of dichloroethenyl and cyclopropane moieties .

Advanced Research Questions

Q. How does stereochemical variation in this compound derivatives influence their bioactivity and metabolic stability?

- The cis and trans configurations of cyclopropane rings significantly impact insecticidal potency. For example, trans-isomers in permethrin exhibit higher neurotoxic activity due to enhanced binding to sodium channels . Chiral chromatography (e.g., Chiralcel OD-H) separates isomers, while molecular docking simulations predict binding affinities to target proteins .

Q. What methodologies resolve contradictions in toxicity data between synthetic batches of this compound-based insecticides?

- Impurity profiling via GC-MS or LC-TOF identifies by-products (e.g., unreacted DCVA or hydrolyzed esters) that may alter toxicity .

- Comparative metabolomics in model organisms (e.g., Caenorhabditis elegans) distinguishes batch-specific metabolic disruptions. For instance, inconsistent acetylcholinesterase inhibition may arise from residual solvents like DMSO .

Q. What strategies are employed to evaluate the environmental persistence and degradation pathways of this compound derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.